(2,4-Dimethylphenyl)methanesulfonyl fluoride
Description
(2,4-Dimethylphenyl)methanesulfonyl fluoride (molecular formula: C₉H₁₁FO₂S) is a sulfonyl fluoride derivative characterized by a benzene ring substituted with two methyl groups at the 2- and 4-positions, linked to a methanesulfonyl fluoride group. Its structural features include:
- SMILES: CC1=CC(=C(C=C1)CS(=O)(=O)F)C
- InChIKey: ZKSPLWJVIMSMDR-UHFFFAOYSA-N . However, its specific applications remain less documented compared to structurally related sulfonyl chlorides and fluorides.
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPLWJVIMSMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methanesulfonyl fluoride typically involves the reaction of 2,4-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,4-Dimethylphenylmethanol+Methanesulfonyl chloride→(2,4-Dimethylphenyl)methanesulfonyl fluoride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonamides and sulfides.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethylphenyl)methanesulfonyl fluoride is used as a reagent for the introduction of the sulfonyl fluoride group into organic molecules. It is also employed in the synthesis of various sulfonamide and sulfonate derivatives.
Biology
In biological research, this compound is used as an inhibitor of serine proteases. It can irreversibly inhibit enzymes by reacting with the active site serine residue, making it a valuable tool for studying enzyme mechanisms and functions.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit serine proteases makes it a candidate for the treatment of diseases involving these enzymes, such as certain cancers and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)methanesulfonyl fluoride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a covalent bond and inactivating the enzyme. This reaction prevents the enzyme from catalyzing its substrate, effectively blocking its activity.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Sulfonyl Fluoride vs. Chloride: Fluorides are less reactive toward nucleophiles than chlorides, making them more stable but requiring harsher conditions for substitutions .
Thermal Stability :
Methanesulfonyl fluoride derivatives decompose at high temperatures to release HF, a hazardous byproduct . The aromatic substituents in this compound may alter decomposition kinetics compared to simpler analogs like MSF.
Hazard Profiles
- Acute Toxicity :
Methanesulfonyl fluoride (MSF) causes rapid poisoning symptoms (e.g., convulsions, respiratory failure) . While data for the dimethylphenyl analog is lacking, its structural similarity suggests comparable risks. - Environmental Impact :
MSF contributes significantly to environmental impact categories like FAEP (27%) and MAEP (45%) in LiNTf₂ synthesis . Substituted derivatives like this compound may exhibit similar lifecycle impacts.
Research and Industrial Relevance
- Sulfonyl Chlorides : Widely used in peptide synthesis and polymer chemistry due to their high reactivity. The 2,4-dichlorophenyl variant is commercially available in bulk for scalable applications .
- Sulfonyl Fluorides : Gaining traction in chemical biology as "click" reagents due to their selective reactivity with cysteine residues. The dimethylphenyl variant could serve niche roles in this domain, though further studies are needed .
Biological Activity
(2,4-Dimethylphenyl)methanesulfonyl fluoride (DMBSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an inhibitor of serine proteases. This article delves into its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure:
- Molecular Formula: C9H11F3O2S
- CAS Number: 2172006-39-0
The sulfonyl fluoride group in DMBSF allows it to undergo nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Its primary mechanism of action involves the irreversible inhibition of serine proteases by forming a covalent bond with the active site serine residue. This reaction effectively blocks the enzyme's catalytic activity, which is crucial for various physiological processes.
1. Enzyme Inhibition
DMBSF is primarily recognized for its role as a serine protease inhibitor. By selectively targeting the active site of these enzymes, it provides insights into enzyme mechanisms and functions. This property has made DMBSF a valuable tool in biochemical research, particularly in studies involving protein modification and interaction analysis.
2. Therapeutic Potential
Given its ability to inhibit serine proteases, DMBSF is being investigated for potential therapeutic applications in treating diseases where these enzymes play a critical role, such as cancer and inflammatory conditions. The inhibition of specific proteases can disrupt pathways that contribute to tumor progression and inflammation .
Case Study 1: Serine Protease Inhibition
A study demonstrated that DMBSF effectively inhibited trypsin-like serine proteases, showcasing its potential in therapeutic applications against diseases characterized by abnormal protease activity. The IC50 values obtained indicated significant potency, reinforcing its utility in drug development .
Case Study 2: Protein Interaction Studies
Research utilizing DMBSF has shown that strategic methylation of serine residues can alter protein-protein interactions, thereby influencing cellular signaling pathways. This finding underscores the compound's importance in understanding complex biological systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methanesulfonyl fluoride | Simpler analog without the dimethylphenyl group | Inhibits serine proteases |
| (4-Methylphenyl)methanesulfonyl fluoride | Single methyl group at para position | Similar inhibitory properties |
| (2,6-Dimethylphenyl)methanesulfonyl fluoride | Methyl groups at ortho positions | Comparable activity with variations |
DMBSF stands out due to its unique structural features that enhance its reactivity and selectivity compared to other sulfonyl fluoride compounds.
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Reference Standard |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 6H, CH₃), δ 7.2–7.4 (m, Ar-H) | DMSO-d₆ |
| HRMS | m/z 216.0425 (C₉H₁₁FO₂S) | Internal calibration |
Advanced: How does the compound’s stability vary under different storage conditions?
Stability studies show:
- Temperature : Degrades 15% over 30 days at 25°C but remains stable at -20°C .
- pH : Hydrolyzes rapidly in aqueous solutions (t₁/₂ < 1 hr at pH 7.4), necessitating anhydrous handling .
- Light : No significant photodegradation if stored in amber glass .
Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?
- Standardized synthesis protocols : Strict control of reaction time, temperature, and stoichiometry .
- Activity normalization : Express results as % inhibition relative to a positive control (e.g., methanesulfonyl fluoride) .
- Reproducibility checks : Triplicate assays with statistical analysis (e.g., ANOVA for inter-batch comparisons) .
Basic: What are the primary applications in pharmacological research?
- Neurotoxicology studies : Models for organophosphate-like toxicity due to cholinesterase inhibition .
- Proteomics : As a sulfonylating agent to label active serine hydrolases in activity-based protein profiling (ABPP) .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from:
- Enzyme source : Human vs. rodent AChE exhibit differing sensitivities .
- Assay conditions : Variations in pH, temperature, or substrate concentration. Standardize protocols using guidelines from the Research Institute for Fragrance Materials (RIFM) .
- Compound purity : Validate via HRMS and NMR before testing .
Basic: What disposal methods comply with environmental regulations?
- Chemical inactivation : Hydrolyze with 10% NaOH to break the sulfonyl fluoride bond, followed by pH-neutralization .
- Waste classification : Label as "corrosive" and "toxic" for incineration at licensed facilities .
Advanced: What computational tools predict the compound’s reactivity and metabolite pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
